molecular formula C19H19NO5 B5850721 dimethyl 2-{[(4-methylphenyl)acetyl]amino}terephthalate

dimethyl 2-{[(4-methylphenyl)acetyl]amino}terephthalate

Cat. No. B5850721
M. Wt: 341.4 g/mol
InChI Key: KEOSDROYCBFOAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 2-{[(4-methylphenyl)acetyl]amino}terephthalate, also known as DMMA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMMA is a terephthalate derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied to understand its potential uses.

Mechanism of Action

Dimethyl 2-{[(4-methylphenyl)acetyl]amino}terephthalate has been found to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death process. It does so by activating caspase-3, a protein that plays a crucial role in the apoptotic pathway. dimethyl 2-{[(4-methylphenyl)acetyl]amino}terephthalate has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects
dimethyl 2-{[(4-methylphenyl)acetyl]amino}terephthalate has been found to have a cytotoxic effect on cancer cells, while having minimal toxicity on normal cells. It has also been found to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using dimethyl 2-{[(4-methylphenyl)acetyl]amino}terephthalate in lab experiments is its high solubility in organic solvents, which makes it easy to handle and manipulate. However, its high thermal stability can make it difficult to synthesize and purify, which can limit its use in certain applications.

Future Directions

There are several future directions for the study of dimethyl 2-{[(4-methylphenyl)acetyl]amino}terephthalate, including:
1. Developing new synthesis methods to improve yield and purity.
2. Studying its potential applications in drug delivery, particularly for cancer treatment.
3. Investigating its potential use in organic electronics and optoelectronics.
4. Studying its mechanism of action in more detail to understand its potential uses.
5. Investigating its potential use as an antioxidant and anti-inflammatory agent.
In conclusion, dimethyl 2-{[(4-methylphenyl)acetyl]amino}terephthalate is a chemical compound that has potential applications in various fields, including drug delivery, organic electronics, and optoelectronics. Its unique properties make it an attractive candidate for these applications, and further research is needed to fully understand its potential uses.

Synthesis Methods

Dimethyl 2-{[(4-methylphenyl)acetyl]amino}terephthalate can be synthesized using various methods, including the reaction of terephthalic acid with 4-methylacetophenone in the presence of thionyl chloride and dimethylformamide. The resulting product is then reacted with dimethylamine to form dimethyl 2-{[(4-methylphenyl)acetyl]amino}terephthalate. Another method involves the reaction of terephthalic acid with 4-methylphenylacetic acid in the presence of acetic anhydride and sulfuric acid, followed by reaction with dimethylamine to form dimethyl 2-{[(4-methylphenyl)acetyl]amino}terephthalate.

Scientific Research Applications

Dimethyl 2-{[(4-methylphenyl)acetyl]amino}terephthalate has been studied for its potential applications in various fields, including drug delivery, organic electronics, and optoelectronics. Its unique properties, such as high thermal stability and solubility in organic solvents, make it an attractive candidate for these applications.

properties

IUPAC Name

dimethyl 2-[[2-(4-methylphenyl)acetyl]amino]benzene-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5/c1-12-4-6-13(7-5-12)10-17(21)20-16-11-14(18(22)24-2)8-9-15(16)19(23)25-3/h4-9,11H,10H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEOSDROYCBFOAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 2-{[(4-methylphenyl)acetyl]amino}benzene-1,4-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.